molecular formula C10H10F3NO B14805169 (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol

(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol

Cat. No.: B14805169
M. Wt: 217.19 g/mol
InChI Key: VERSLKIRYDJXBE-UHFFFAOYSA-N
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Description

(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction.

    Pyridine Ring Formation: The cyclopropyl ring is then coupled with a pyridine derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.

    Methanol Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)amine: Similar structure but with an amine group instead of methanol.

    (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)acetaldehyde: Similar structure but with an aldehyde group instead of methanol.

Uniqueness

The uniqueness of (6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methanol group provides a site for further chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

[6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanol

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(3-4-9)8-2-1-7(6-15)5-14-8/h1-2,5,15H,3-4,6H2

InChI Key

VERSLKIRYDJXBE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

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